3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol)
CAS No.: 1315468-05-3
Cat. No.: VC7180468
Molecular Formula: C19H20BrIO2
Molecular Weight: 487.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315468-05-3 |
|---|---|
| Molecular Formula | C19H20BrIO2 |
| Molecular Weight | 487.175 |
| IUPAC Name | 3-[2-bromo-9-(3-hydroxypropyl)-7-iodofluoren-9-yl]propan-1-ol |
| Standard InChI | InChI=1S/C19H20BrIO2/c20-13-3-5-15-16-6-4-14(21)12-18(16)19(7-1-9-22,8-2-10-23)17(15)11-13/h3-6,11-12,22-23H,1-2,7-10H2 |
| Standard InChI Key | KOPZLWNCKPDFKF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)I)(CCCO)CCCO |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3,3'-(2-Bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) (CAS: 1315468-05-3) is a polyhalogenated organic compound with the molecular formula and a molar mass of 487.17 g/mol . Its structure comprises:
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A fluorene backbone (a bicyclic system of two benzene rings fused via a five-membered ring).
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Bromine and iodine substituents at the 2- and 7-positions, respectively.
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Two propan-1-ol groups attached to the 9,9-positions of the fluorene core .
The halogen atoms introduce steric and electronic effects, while the hydroxyl groups enhance solubility in polar solvents, enabling applications in solution-processed materials .
Synthesis and Reactivity
Reactivity Profile
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Halogen Reactivity: The bromine and iodine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing conjugated polymers .
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Hydroxyl Group Utility: The propanol moieties enable esterification or etherification, further tailoring solubility and interfacial properties .
Physicochemical Properties
Key Characteristics
The compound’s high halogen content increases molecular polarizability, suggesting utility in optoelectronic materials .
Comparison with Structural Analogs
The iodine-bromine asymmetry in 3,3'-(2-bromo-7-iodo-9H-fluorene-9,9-diyl)bis(propan-1-ol) distinguishes it from symmetric dibromo analogs, potentially enabling regioselective reactions .
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